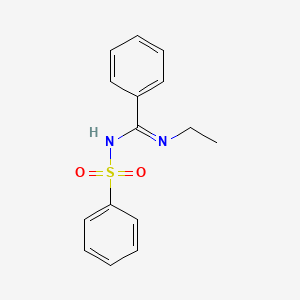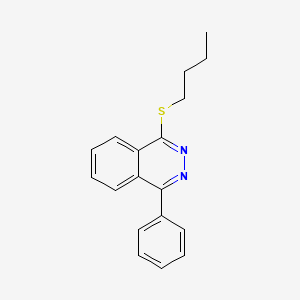
N-ethyl-N'-(phenylsulfonyl)benzenecarboximidamide
Vue d'ensemble
Description
N-ethyl-N'-(phenylsulfonyl)benzenecarboximidamide, commonly known as EPN, is a chemical compound that has been widely used in scientific research. It belongs to the class of organophosphate compounds and is known for its insecticidal properties. EPN has been extensively studied for its potential use as a tool in biochemical and physiological research.
Applications De Recherche Scientifique
EPN has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synapse, resulting in increased synaptic transmission. EPN has also been used to study the role of acetylcholine in synaptic plasticity and memory formation.
Mécanisme D'action
EPN is an organophosphate compound that acts as an irreversible inhibitor of acetylcholinesterase. It binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapse, resulting in increased synaptic transmission. The inhibition of acetylcholinesterase is also responsible for the insecticidal properties of EPN.
Biochemical and Physiological Effects
EPN has been shown to have a number of biochemical and physiological effects. It has been shown to increase synaptic transmission, leading to improved memory and learning. EPN has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis. In addition, EPN has been shown to have anti-inflammatory effects, reducing inflammation in the brain and other tissues.
Avantages Et Limitations Des Expériences En Laboratoire
EPN has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has a well-understood mechanism of action and has been extensively studied in scientific research. However, there are also limitations to the use of EPN in lab experiments. It is a toxic compound and must be handled with care. In addition, its effects on different organisms and tissues may vary, making it important to carefully consider the experimental design.
Orientations Futures
There are a number of future directions for research on EPN. One area of interest is the development of more selective inhibitors of acetylcholinesterase that do not have the toxic effects of EPN. Another area of interest is the use of EPN in the study of neurological disorders such as Alzheimer's disease and Parkinson's disease. EPN may also have applications in the development of new insecticides and other agricultural products.
Conclusion
In conclusion, EPN is a chemical compound that has been extensively studied for its potential use in scientific research. It has been shown to have a number of biochemical and physiological effects and has been used to study the role of acetylcholine in synaptic plasticity and memory formation. While there are limitations to its use in lab experiments, EPN remains a valuable tool for researchers in a variety of fields.
Propriétés
IUPAC Name |
N-(benzenesulfonyl)-N'-ethylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-2-16-15(13-9-5-3-6-10-13)17-20(18,19)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQZEAXYSLBLFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid](/img/structure/B4079219.png)
![1-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4079228.png)
![5-(2-furyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4079233.png)
![N-[4-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}sulfonyl)phenyl]acetamide hydrochloride](/img/structure/B4079245.png)
![N-[7-(4-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide](/img/structure/B4079248.png)

![N-[2-(2,4-dimethylphenoxy)ethyl]-N-methyl-1-(phenylsulfonyl)cyclopropanecarboxamide](/img/structure/B4079263.png)

![6-amino-3-(4-bromophenyl)-4-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4079272.png)


![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4079304.png)
![ethyl 4-({[(5-{[(3,4-dimethoxybenzoyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4079307.png)
